molecular formula C24H17NO8 B10874065 Bis(2-oxo-2-phenylethyl) 3-nitrophthalate

Bis(2-oxo-2-phenylethyl) 3-nitrophthalate

Katalognummer: B10874065
Molekulargewicht: 447.4 g/mol
InChI-Schlüssel: FNUWWSLOCRYACM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(2-oxo-2-phenylethyl) 3-nitrophthalate is an organic compound with a complex structure

Vorbereitungsmethoden

The synthesis of Bis(2-oxo-2-phenylethyl) 3-nitrophthalate typically involves a multi-step process. The starting materials are often commercially available compounds, which undergo a series of chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Bis(2-oxo-2-phenylethyl) 3-nitrophthalate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Bis(2-oxo-2-phenylethyl) 3-nitrophthalate has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be investigated for its potential as a biochemical probe or as a precursor for biologically active compounds. In medicine, researchers may explore its potential therapeutic effects or its use as a diagnostic tool. In industry, it could be used in the production of specialty chemicals or materials with unique properties.

Wirkmechanismus

The mechanism of action of Bis(2-oxo-2-phenylethyl) 3-nitrophthalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Bis(2-oxo-2-phenylethyl) 3-nitrophthalate can be compared with other similar compounds, such as Bis(2-oxo-2-phenylethyl) 4-nitrophthalate These compounds share similar structural features but may differ in their chemical properties and applications

Eigenschaften

Molekularformel

C24H17NO8

Molekulargewicht

447.4 g/mol

IUPAC-Name

diphenacyl 3-nitrobenzene-1,2-dicarboxylate

InChI

InChI=1S/C24H17NO8/c26-20(16-8-3-1-4-9-16)14-32-23(28)18-12-7-13-19(25(30)31)22(18)24(29)33-15-21(27)17-10-5-2-6-11-17/h1-13H,14-15H2

InChI-Schlüssel

FNUWWSLOCRYACM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)OCC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.